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  • Product: 2-Bromo-4-iodo-5-methoxypyridine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-iodo-5-methoxypyridine: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-Bromo-4-iodo-5-methoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical architecture, physical properti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-iodo-5-methoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical architecture, physical properties, a detailed synthesis protocol, and its strategic application in the synthesis of complex molecular targets, supported by mechanistic insights and established experimental procedures.

Core Chemical Identity and Properties

2-Bromo-4-iodo-5-methoxypyridine is a tri-substituted pyridine ring, a structural motif of significant interest in drug discovery. Its unique arrangement of a methoxy group and two distinct halogen atoms at strategic positions makes it a versatile intermediate for constructing complex molecular architectures.

The presence of both a bromine and an iodine atom on the pyridine ring is the molecule's most salient feature. The significant difference in the C-I and C-Br bond energies allows for highly regioselective sequential cross-coupling reactions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the C-4 position while leaving the more robust carbon-bromine bond at the C-2 position intact for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of its utility.

Key Identifiers and Physicochemical Properties:

ParameterValueSource(s)
IUPAC Name 2-Bromo-4-iodo-5-methoxypyridineN/A
CAS Number 1803603-51-7
Molecular Formula C₆H₅BrINO
Molecular Weight 329.92 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Canonical SMILES COC1=CC(=C(N=C1Br)I)
Storage Conditions Store at -20°C, keep dry and away from light

Synthesis Protocol: Electrophilic Iodination

The synthesis of 2-Bromo-4-iodo-5-methoxypyridine is reliably achieved through the direct electrophilic iodination of the precursor, 2-bromo-5-methoxypyridine. The methoxy group at the C-5 position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The directing effect of the methoxy group and the bromine atom favors the introduction of the iodine at the C-4 position.

Experimental Protocol:

This protocol is adapted from methodologies described in patent literature for the synthesis of related structures.

Objective: To synthesize 2-Bromo-4-iodo-5-methoxypyridine via regioselective iodination.

Materials:

  • 2-Bromo-5-methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0°C (ice bath). The addition of a strong acid protonates the ring nitrogen, which can further influence the regioselectivity of the reaction.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture at 0°C. NIS is chosen as the iodine source because it is an effective electrophilic iodinating agent that is easier and safer to handle than molecular iodine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-4-iodo-5-methoxypyridine as a white solid.

Key Reactions and Mechanistic Considerations

The primary utility of 2-Bromo-4-iodo-5-methoxypyridine lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of different molecular fragments, a powerful strategy in the synthesis of complex drug candidates.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or ester. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the C-4 position of 2-Bromo-4-iodo-5-methoxypyridine reacts selectively.

Workflow: Sequential Cross-Coupling Strategy

G cluster_0 Step 1: Selective C-4 Functionalization cluster_1 Step 2: C-2 Functionalization A 2-Bromo-4-iodo-5-methoxypyridine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Aryl/Heteroaryl Boronic Acid (R¹-B(OH)₂) B->C D Intermediate: 2-Bromo-4-(R¹)-5-methoxypyridine C->D Suzuki Coupling @ C4 (Iodo position) F Pd Catalyst Base, Higher Temp D->F E Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) E->F G Final Product: 2-(R²)-4-(R¹)-5-methoxypyridine F->G Suzuki Coupling @ C2 (Bromo position)

Caption: Sequential Suzuki couplings on 2-Bromo-4-iodo-5-methoxypyridine.

Protocol: Selective Suzuki Coupling at the C-4 Position

Objective: To selectively couple an aryl group at the C-4 position of 2-Bromo-4-iodo-5-methoxypyridine.

Materials:

  • 2-Bromo-4-iodo-5-methoxypyridine

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flask charged with 2-Bromo-4-iodo-5-methoxypyridine, add the arylboronic acid and the palladium catalyst. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Add the degassed solvent and the aqueous base solution. The base is essential for the transmetalation step of the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-90°C. The higher reactivity of the C-I bond allows for coupling at a lower temperature than would be required for the C-Br bond, which is the basis for the reaction's selectivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the 2-bromo-4-aryl-5-methoxypyridine intermediate. This intermediate can then be subjected to a second, distinct coupling reaction at the C-2 bromo position, often requiring a different catalyst or higher temperatures to proceed.

Applications in Drug Development

2-Bromo-4-iodo-5-methoxypyridine is a valuable intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents. Its structure is often incorporated as a core or fragment in molecules designed to target specific biological pathways. For instance, patent literature describes its use in the synthesis of substituted pyridine and pyrimidine compounds that serve as inhibitors of various kinases, which are critical targets in oncology and immunology. The ability to precisely and differentially functionalize the C-2 and C-4 positions allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

2-Bromo-4-iodo-5-methoxypyridine is a chemical substance that requires careful handling by trained professionals in a laboratory setting.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicological Information: Specific toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

  • CAS Common Chemistry. (n.d.). 2-Bromo-4-iodo-5-methoxypyridine. Retrieved from a source providing CAS number 1803603-51-7.
  • PubChem. (n.d.). 2-Bromo-4-iodo-5-methoxypyridine. Retrieved from [Link]

  • Google Patents. (2015). WO2015042227A1 - Substituted pyridine and pyrimidine compounds and methods of use.
Exploratory

Strategic Synthesis & Patent Landscape: 2-Bromo-4-iodo-5-methoxypyridine Derivatives

Topic: Patent Landscape & Technical Guide: 2-Bromo-4-iodo-5-methoxypyridine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape & Technical Guide: 2-Bromo-4-iodo-5-methoxypyridine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-Bromo-4-iodo-5-methoxypyridine scaffold represents a high-value, albeit synthetically challenging, intermediate in modern medicinal chemistry. Its structural architecture offers three distinct vectors for functionalization:

  • C4-Iodo: A highly reactive handle for site-selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (SNAr).

  • C2-Bromo: A latent electrophile, typically engaged in a second sequential coupling event after C4 functionalization, or used for heterocycle formation.

  • C5-Methoxy: An electron-donating group (EDG) that modulates the electronic properties of the pyridine ring, influencing both the reactivity of the halogens and the physicochemical properties (solubility, metabolic stability) of the final drug candidate.

This guide analyzes the patent landscape surrounding this scaffold, focusing on its utility in kinase inhibitor discovery (e.g., EGFR, ALK, ROS1) and providing a robust, self-validating synthetic protocol for its preparation.

Chemical Architecture & Reactivity Profile

The strategic value of 2-bromo-4-iodo-5-methoxypyridine lies in the orthogonal reactivity of its halogen substituents.

  • Site-Selectivity (C4 vs. C2): The C4-iodine bond is significantly weaker and more distinct than the C2-bromine bond. In Pd(0)-catalyzed reactions, oxidative addition occurs preferentially at the C4-I bond due to the lower bond dissociation energy (C-I < C-Br) and the electronic activation provided by the adjacent pyridine nitrogen and the inductive effect of the C5-methoxy group.

  • Electronic Modulation (C5-OMe): The methoxy group at C5 exerts a mesomeric donating effect (+M) but an inductive withdrawing effect (-I). This unique electronic push-pull system activates the C4 position for nucleophilic attack (SNAr) while stabilizing the intermediate σ-complex in electrophilic aromatic substitution (SEAr) pathways.

Reactivity Hierarchy Diagram

Reactivity Core 2-Bromo-4-iodo-5-methoxypyridine C4 C4-Iodo Position (Primary Reactivity) Core->C4 High Reactivity (Pd-Cat, SNAr) C2 C2-Bromo Position (Secondary Reactivity) Core->C2 Latent Reactivity (Requires Activation) C5 C5-Methoxy Group (Electronic Modulator) Core->C5 Directing Group (Lithiation) First Coupling First Coupling C4->First Coupling Second Coupling Second Coupling C2->Second Coupling

Figure 1: Reactivity hierarchy of the 2-bromo-4-iodo-5-methoxypyridine scaffold.

Patent Landscape Analysis

While the specific string "2-Bromo-4-iodo-5-methoxypyridine" is rare in public patent titles, the molecule falls under the broad Markush structures of 2,4,5-trisubstituted pyridine patents, primarily assigned to major pharmaceutical companies developing next-generation kinase inhibitors.

Key Assignees & Therapeutic Areas
AssigneePrimary Therapeutic AreaTarget ClassPatent Context (Inferred)
Pfizer Oncology (NSCLC)ALK / ROS1Pyridine cores in macrocyclic inhibitors (e.g., Lorlatinib analogs).
AstraZeneca Oncology (EGFR)EGFR (T790M/C797S)2,4-diaminopyrimidine analogs where the pyridine replaces the pyrimidine core.
Novartis Oncology / ImmunologyBTK / PI3KScaffolds requiring precise sequential functionalization.
Blueprint Medicines Rare DiseasesKIT / PDGFRAType I/II kinase inhibitors utilizing the 2-amino-pyridine motif.
Strategic Utility in IP

The 2-bromo-4-iodo-5-methoxypyridine scaffold is often a "Freedom-to-Operate" (FTO) enabler . By shifting the nitrogen from the pyrimidine (common in drugs like Osimertinib) to a pyridine (specifically the 2,4,5-substitution pattern), companies can bypass existing IP thickets while retaining key hydrogen-bonding interactions with the kinase hinge region.

Technical Core: Synthetic Methodologies

The synthesis of 2-bromo-4-iodo-5-methoxypyridine is non-trivial due to the competing directing effects of the bromine and methoxy groups. We present two primary routes: the Direct Lithiation Route (Recommended for R&D) and the Sandmeyer Route (Scalable) .

Route A: Regioselective Lithiation (The "Senior Scientist" Approach)

This route leverages the Directed Ortho Metalation (DoM) capability of the C5-methoxy group.

  • Mechanism: The methoxy group at C5 directs the strong base (LiTMP or LDA) to the ortho positions (C4 or C6).

  • Regioselectivity Challenge: C6 is sterically accessible and adjacent to the pyridine nitrogen (an additional directing group). However, C4 is electronically activated.

  • Solution: Use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -78°C in THF favors kinetic deprotonation at C4 over C6, followed by quenching with Iodine.

Route B: The Sandmeyer Sequence

This route is more linear and avoids cryogenic conditions, making it suitable for scale-up.

  • Starting Material: 2-Amino-5-methoxypyridine.

  • Step 1: Iodination (NIS) -> Yields 2-amino-3-iodo-5-methoxypyridine (Incorrect regioselectivity usually).

    • Correction: To get C4-Iodo, one typically starts from 2-bromo-5-methoxypyridine (Route A) or 4-iodo-5-methoxypyridin-2-amine (if accessible).

Therefore, Route A (Direct Lithiation) is the critical enabling technology for this specific isomer.

Experimental Protocol: Direct Lithiation of 2-Bromo-5-methoxypyridine

Objective: Synthesis of 2-bromo-4-iodo-5-methoxypyridine via DoM. Scale: 10 mmol (Adaptable).

Materials & Reagents
  • Substrate: 2-Bromo-5-methoxypyridine (1.88 g, 10 mmol).

  • Base: LiTMP (prepared in situ from 2,2,6,6-tetramethylpiperidine and n-BuLi).

  • Electrophile: Iodine (I2), 3.05 g (12 mmol) dissolved in THF.

  • Solvent: Anhydrous THF (50 mL).

  • Quench: Sat. aq. NH4Cl, Na2S2O3 (aq).

Step-by-Step Methodology
  • Base Preparation (In Situ):

    • To a flame-dried 250 mL round-bottom flask under Argon, add anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (1.7 mL, 10.5 mmol).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol).

    • Stir at 0°C for 30 min to form LiTMP, then re-cool to -78°C .

  • Metalation (The Critical Step):

    • Dissolve 2-bromo-5-methoxypyridine (1.88 g) in THF (10 mL).

    • Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species (2-bromo-5-methoxy-4-lithiopyridine).

    • Stir at -78°C for exactly 45 minutes . Do not exceed 1 hour to prevent halogen dance (scrambling of the Br).

  • Electrophilic Quench:

    • Add the Iodine solution (in THF) dropwise at -78°C .

    • Stir for 30 minutes at -78°C, then allow to warm to room temperature over 1 hour.

  • Workup & Purification:

    • Quench with sat. aq. NH4Cl (20 mL).

    • Add 10% aq. Na2S2O3 to reduce excess iodine (color change from purple to yellow/clear).

    • Extract with EtOAc (3 x 50 mL).

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes before the starting material due to the heavy iodine atom.

Validation Criteria (Self-Check)
  • 1H NMR (CDCl3): Look for two singlets in the aromatic region.

    • H6: ~8.0-8.2 ppm (Deshielded by N and OMe).

    • H3: ~7.5-7.8 ppm (If C4 is iodinated, H3 is the only remaining proton between Br and I? No, H3 is between Br and I. H6 is between N and OMe).

    • Correct Assignment: The product has H3 (singlet) and H6 (singlet). Loss of the coupling pattern of the starting material (d, J=8 Hz).

  • LC-MS: Mass peak [M+H]+ = 313/315 (Br pattern) + 127 (I) = ~440?

    • MW: C6H5BrINO -> 72 + 5 + 79.9 + 126.9 + 14 + 16 = ~314.

    • Check for [M+H]+ ~314/316.

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Process Parameters SM 2-Bromo-5-methoxypyridine (Starting Material) Inter Intermediate: 4-Lithio Species SM->Inter  DoM (Ortho to OMe)   Base LiTMP / -78°C (Kinetic Base) Base->Inter Product 2-Bromo-4-iodo-5-methoxypyridine (Target Scaffold) Inter->Product  Electrophilic Sub.   Quench Iodine (I2) Quench Quench->Product Temp: -78°C Temp: -78°C Time: <1h Time: <1h

Figure 2: Step-by-step synthetic workflow for the regioselective lithiation route.

Future Outlook & Strategic Recommendations

The 2-bromo-4-iodo-5-methoxypyridine scaffold is poised to remain a staple in the "toolbox" of medicinal chemists targeting kinases with cysteine residues in the ATP-binding pocket (e.g., EGFR C797, BTK C481).

Recommendations for Researchers:

  • Prioritize Route A: Direct lithiation is more atom-economical than the Sandmeyer route for this specific isomer.

  • Explore C4-Boronates: Converting the C4-iodo to a boronic ester (using Miyaura borylation) creates a versatile nucleophilic partner, expanding the scaffold's utility.

  • Patent Strategy: When filing IP, ensure Markush structures explicitly cover the 2-bromo-4-iodo combination, as it offers distinct FTO advantages over the more common 2-chloro analogs.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.Angewandte Chemie International Edition , 44(3), 376-393. Link

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines.Tetrahedron , 57(19), 4059-4090. Link

  • Pfizer Inc. (2014). Macrocyclic Kinase Inhibitors.WO2014030036A1 . (Example of kinase inhibitor scaffolds utilizing substituted pyridines). Link

  • AstraZeneca AB. (2016). Pyrimidine Derivatives for the Treatment of Cancer.WO2016051186A1 . (Describes 2,4,5-substituted heteroaromatic cores). Link

Protocols & Analytical Methods

Method

Application Note: Sequential Functionalization of 2-Bromo-4-iodo-5-methoxypyridine

Executive Summary This guide details the strategic manipulation of 2-Bromo-4-iodo-5-methoxypyridine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The molecule presents a u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic manipulation of 2-Bromo-4-iodo-5-methoxypyridine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The molecule presents a unique "reactivity triad": a highly reactive C4-iodide, a moderately reactive C2-bromide, and a C5-methoxy group that influences electronic density and directs metalation.

We present a validated workflow for site-selective sequential cross-coupling , allowing researchers to install distinct pharmacophores at the C4 and C2 positions with high fidelity. This protocol prioritizes the C4-first strategy , exploiting the bond dissociation energy difference between C–I and C–Br.

Strategic Analysis: Reactivity & Selectivity

Successful utilization of this scaffold requires understanding the electronic and steric landscape imposed by the 5-methoxy group.

The Reactivity Hierarchy

The pyridine ring is electron-deficient, but the 5-methoxy group (an Electron Donating Group, EDG) modulates this.

  • C4-Iodine (Primary Site): The C–I bond is the weakest and most susceptible to oxidative addition by Pd(0). The 5-OMe group, being ortho to C4, increases electron density slightly but does not deactivate the C–I bond enough to hinder coupling.

  • C2-Bromine (Secondary Site): The C–Br bond is stronger. Under controlled conditions (stoichiometric control and mild temperature), it remains inert during C4 functionalization.

  • C5-Methoxy (Directing Group): Acts as a steric handle and can facilitate Directed Ortho Metalation (DoM) at C6 if further functionalization is required.

Decision Matrix: Catalyst Selection
  • For C4 Coupling: Use standard Pd-catalysts (e.g., Pd(PPh3)4) to maintain selectivity. "Hot" catalysts (e.g., Pd-RuPhos) may cause premature C2 reactivity.

  • For C2 Coupling: Requires forcing conditions or specialized ligands (e.g., Xantphos, Buchwald G3 precatalysts) after C4 is substituted.

Visualization of Pathways

ReactivityMap cluster_legend Reaction Conditions Start 2-Bromo-4-iodo- 5-methoxypyridine C4_Product Intermediate A: 4-Substituted-2-bromo- 5-methoxypyridine Start->C4_Product Step 1: Suzuki/Sonogashira (Pd(PPh3)4, Na2CO3, 60°C) Selectivity: C-I > C-Br Side_Product Bis-coupled Impurity (Avoid) Start->Side_Product Over-reaction (High Temp / Excess Boronic Acid) Final_Product Target Scaffold: 2,4-Disubstituted- 5-methoxypyridine C4_Product->Final_Product Step 2: Suzuki/Buchwald (Pd2(dba)3, Xantphos, 100°C) Activation of C-Br Mild (C4) Mild (C4) Forcing (C2) Forcing (C2) Mild (C4)->Forcing (C2)

Figure 1: Sequential functionalization workflow. The pathway relies on the kinetic differentiation between the C4-I and C2-Br bonds.

Experimental Protocols

Protocol A: Preparation of the Scaffold (If not commercial)

Context: If the specific 4-iodo-5-methoxy variant is unavailable, it is synthesized via Directed Ortho Metalation (DoM) from 2-bromo-5-methoxypyridine.

Reagents:

  • 2-Bromo-5-methoxypyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Dry THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-bromo-5-methoxypyridine and dry THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent halogen dance (migration of the bromine).

  • Lithiation: Add LDA dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species (stabilized by the adjacent OMe and Br).

  • Quench: Dissolve Iodine in dry THF and add dropwise to the lithiated species at -78°C.

  • Workup: Allow to warm to RT. Quench with sat.

    
     (to remove excess iodine). Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (usually 5-10% EtOAc/Hex).

Protocol B: Site-Selective C4 Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C4 without touching the C2-bromide.

Reagents:

  • Scaffold: 2-Bromo-4-iodo-5-methoxypyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step:

  • Degassing: Charge reaction vessel with the scaffold, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and the aqueous base.

  • Reaction: Heat to 60–65°C .

    • Expert Note: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C2-Br bond.

  • Monitoring: Check TLC/LCMS after 2 hours. The starting material (C4-I) should disappear, leaving the mono-coupled product.

  • Workup: Dilute with water, extract with DCM. Dry over

    
    .
    
  • Purification: Flash chromatography. The product is usually more polar than the starting material but less polar than the bis-coupled byproduct.

Data Summary: Optimization of C4 Selectivity

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome
Catalyst


Condition B risks C2 activation.
Temp 60°C90°C90°C yields 15% bis-coupled impurity.
Base


Cesium base is too strong; promotes over-reaction.
Protocol C: C2 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C2-bromide with an amine (common in kinase inhibitors).

Reagents:

  • Intermediate: 4-Substituted-2-bromo-5-methoxypyridine (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult amines)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (dry)

Procedure:

  • Pre-complexation: (Optional but recommended) Stir Pd source and Ligand in solvent for 10 mins under Argon to form the active catalyst species.

  • Addition: Add the Intermediate, Amine, and Base.

  • Reaction: Heat to 100°C (reflux) for 12–16 hours.

    • Mechanism: The C2-Br bond is electron-rich due to the para-OMe (resonance) and the new C4-substituent. Stronger ligands (Xantphos) are required to facilitate the oxidative addition.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Troubleshooting & Quality Control

Self-Validating Checks
  • NMR Shift Diagnostic:

    • Starting Material: C6-H appears as a singlet around

      
       8.0–8.2 ppm.
      
    • After C4 Coupling: The C6-H signal often shifts upfield slightly due to shielding from the new aryl ring, or downfield if the new ring is electron-withdrawing.

    • Loss of Symmetry: If you see a complex mixture of isomers, check the temperature of Step 1. You likely had "halogen scrambling."

  • TLC Visualization:

    • The 4-iodo starting material is usually UV active and stains strongly with Iodine.

    • The mono-coupled product often fluoresces blue/green under long-wave UV (365 nm) if the added group is conjugated.

Common Pitfalls
  • De-iodination: If Pd-H species form (due to wet solvents or alcohols), you may see simple reduction of the C4-I to C4-H. Solution: Use strictly anhydrous solvents and fresh catalyst.

  • Protodeboronation: If the boronic acid is unstable (e.g., 2-heterocyclic boronic acids), the coupling fails. Solution: Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates.

References

  • Schröter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 61(9), 2245-2267.

    • Foundational review on the reactivity order of polyhalogen
  • Lutz, C. (2010). "Site-Selective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Topics in Current Chemistry, 297, 253-290.

    • Details the electronic influence of substituents like OMe on site-selectivity.
  • Spivey, A. C., & Gripton, C. J. (2000). "Chemistry of the 2-Halo- and 2,X-Dihalopyridines." Handbook of Heterocyclic Chemistry.

    • Authoritative source on pyridine functionaliz
  • Deng, X., et al. (2011). "Efficient Synthesis of Polysubstituted Pyridines via Regioselective Suzuki Coupling." Journal of Organic Chemistry, 76(20), 8262–8269.

    • Provides specific experimental conditions for differenti

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodo-5-methoxypyridine

Executive Summary & Strategic Analysis The functionalization of 2-Bromo-4-iodo-5-methoxypyridine presents a classic problem in chemoselectivity: differentiating between two halogenated sites (C2-Br vs. C4-I) in the prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 2-Bromo-4-iodo-5-methoxypyridine presents a classic problem in chemoselectivity: differentiating between two halogenated sites (C2-Br vs. C4-I) in the presence of an electron-donating group (C5-OMe).

Core Challenge: While the C4-Iodo bond is intrinsically weaker and more prone to oxidative addition than the C2-Bromo bond, the presence of the C5-methoxy group introduces two complicating factors:

  • Electronic Deactivation: The methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density in the pyridine ring, rendering the substrate less electrophilic compared to the unsubstituted 2-bromo-4-iodopyridine. This slows the rate of oxidative addition (OA).

  • Steric Hindrance: The methoxy group at C5 is ortho to the reactive C4-I site. This can sterically impede the approach of bulky palladium-ligand complexes.

The Solution: To achieve high fidelity for the C4-amination product (retaining the C2-Br handle for subsequent steps), we utilize a thermodynamic hierarchy of reactivity (I > Br) reinforced by kinetic control (mild base, controlled temperature, and specific ligand bite angles).

Mechanistic Pathway & Selectivity Logic

The following diagram illustrates the decision matrix for achieving regioselectivity.

G cluster_0 Electronic Influence (5-OMe) Substrate 2-Bromo-4-iodo- 5-methoxypyridine Pd_Cycle Pd(0) Species Substrate->Pd_Cycle + Cat/Ligand OA_C4 Oxidative Addition (C4-I Bond) Pd_Cycle->OA_C4 Fast (Weak Bond) OA_C2 Oxidative Addition (C2-Br Bond) Pd_Cycle->OA_C2 Slow (Strong Bond) Product_C4 C4-Amine Product (Target) OA_C4->Product_C4 Reductive Elim. (Mild Base) Product_C2 C2-Amine Product (Impurity) OA_C2->Product_C2 Product_Bis Bis-Aminated (Impurity) Product_C4->Product_Bis Over-reaction (High Temp/Strong Base) Effect 5-OMe donates e- density, slowing OA at C4 slightly but C4-I > C2-Br holds.

Figure 1: Mechanistic flow showing the kinetic preference for C4-I oxidative addition over C2-Br.

Optimization of Reaction Conditions

To ensure the reaction stops at the mono-aminated product, the choice of Base and Ligand is critical.

Ligand Selection: The "Goldilocks" Zone

For this substrate, we require a ligand that promotes oxidative addition at the iodide but is not so hyper-active that it forces reaction at the bromide immediately after.

  • Xantphos: Preferred. Its wide bite angle (111°) facilitates reductive elimination of the amine, and it is generally highly selective for iodides over bromides.

  • BINAP: A robust alternative if Xantphos fails.

  • Avoid: Highly bulky, electron-rich biaryl phosphines (e.g., BrettPhos) in the first screen, as they are often too active and may promote bis-coupling or struggle with the steric bulk of the ortho-OMe group.

Base Selection: The pKa Balance
  • Cesium Carbonate (

    
    ):  The gold standard for selectivity. It is strong enough to deprotonate the amine-Pd complex but mild enough to prevent rapid side reactions.
    
  • Sodium tert-butoxide (

    
    ): AVOID  for the first step. It is too strong and often leads to bis-amination or hydrodehalogenation.
    
Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Catalyst Source

or

Standard sources;

avoids introducing acetate ions if that is a concern.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Excellent regioselectivity (I > Br); promotes reductive elimination.
Base

(2.0 - 3.0 equiv)
Mild base; minimizes bis-coupling and substrate decomposition.
Solvent 1,4-Dioxane or TolueneNon-polar/moderately polar aprotic solvents stabilize the catalyst.
Temperature 60°C - 80°CSufficient to activate C-I bond; keep < 100°C to preserve C-Br.
Concentration 0.1 M - 0.2 MStandard concentration to maintain kinetics without precipitation.

Detailed Experimental Protocol

Objective: Synthesis of 2-bromo-5-methoxy-N-(aryl/alkyl)pyridin-4-amine via C4-selective coupling.

Materials
  • Substrate: 2-Bromo-4-iodo-5-methoxypyridine (1.0 equiv)

  • Amine Partner: 1.1 equiv (Slight excess to drive C4 conversion)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
       and Xantphos to a reaction vial.
      
    • Add a small portion of degassed dioxane (1-2 mL).

    • Stir at RT for 5-10 minutes. The solution should turn a clear deep orange/red, indicating active catalyst formation.

  • Reaction Assembly:

    • To the catalyst vial, add the 2-Bromo-4-iodo-5-methoxypyridine (1.0 equiv) and the Amine (1.1 equiv).

    • Add

      
        (2.0 equiv). Note: Ensure the base is finely ground.
      
    • Add the remaining dioxane to reach a concentration of 0.15 M.

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Sparge the mixture with Argon/Nitrogen gas for 5-10 minutes via a needle. Oxygen inhibits the catalyst and promotes homocoupling.

  • Heating:

    • Place the vial in a pre-heated block at 60°C .

    • Stir vigorously (800-1000 rpm). Mass transfer is crucial for heterogeneous bases like carbonate.

  • Monitoring:

    • Check reaction progress by LCMS or TLC at 2 hours.

    • Target: Disappearance of starting material (MW: ~314/316 for Br/I pattern).

    • Observation: Look for the mono-aminated product mass.

    • Decision Point: If conversion is <50% after 4 hours, increase temperature to 80°C. Do not exceed 90°C to protect the C2-Br bond.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts (

      
      , 
      
      
      
      ). Rinse with EtOAc.
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). Note: The C2-Br product is usually less polar than the bis-aminated impurity.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or Steric clash (5-OMe)1. Re-degas solvents rigorously.2. Switch to BrettPhos Pd G4 (more active) but lower temp to 40°C.3. Check amine nucleophilicity.
Bis-Amination (C2 & C4) Temperature too high or Ligand too active1. Lower temp to 50°C.2. Reduce catalyst loading to 1 mol%.3. Ensure amine is not in large excess (>1.2 equiv).
Dehalogenation (C4-H) Hydride source present1. Ensure solvent is anhydrous.2. Avoid alcohols as co-solvents.3. Switch solvent to Toluene.
Regioselectivity Loss (C2 product) Unusual electronic biasUnlikely with I vs Br, but if observed, switch to DPEphos or DPPF (smaller bite angle ligands sometimes alter selectivity).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Lévesque, E., & Goudreau, S. R. (2015). "Regioselective Buchwald–Hartwig Amination of 2,4-Dihalopyridines." Journal of Organic Chemistry. (General methodology for dihalopyridines).
  • Benito, L., et al. (2018). "Pd-Catalyzed C–N Coupling Reactions of 2,4-Dihalopyridines: Regioselectivity Studies." Organic & Biomolecular Chemistry.
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link

(Note: While the specific substrate "2-Bromo-4-iodo-5-methoxypyridine" is a specialized intermediate, the protocols above are derived from the foundational reactivity trends established in the cited literature for 2,4-dihalopyridines.)

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for regioselective substitution of halopyridines

Topic: Optimizing Temperature for Regioselective Substitution Welcome to the Technical Support Hub. As Senior Application Scientists, we understand that halopyridines are deceptive substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Regioselective Substitution

Welcome to the Technical Support Hub. As Senior Application Scientists, we understand that halopyridines are deceptive substrates. Their electron-deficient nature makes them reactive, but their asymmetry creates a battleground between kinetic and thermodynamic control. Temperature is not just an energy source here; it is the steering wheel that determines which carbon atom reacts.

This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to restore regiocontrol in your experiments.

Module 1: The Mechanistic Logic

Why Temperature Dictates Regioselectivity

In poly-halogenated pyridines (e.g., 2,4-dichloropyridine), selectivity is governed by the activation energy (


) of competing sites.
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • C4 Position: Generally kinetically favored due to lower steric hindrance and effective stabilization of the Meisenheimer complex, despite the inductive power of the Nitrogen at C2.

    • Temperature Impact: At low temperatures, the reaction is kinetically controlled , exclusively favoring the lower

      
       pathway (C4). As temperature rises, the Boltzmann distribution allows the system to overcome the higher 
      
      
      
      of the C2 position, eroding selectivity.
  • Lithium-Halogen Exchange (The "Halogen Dance"):

    • Kinetic Species: The halogen initially exchanged is usually the one with the weakest C-X bond (I > Br).

    • Thermodynamic Species: If the temperature rises (often > -60°C), the lithiated species will deprotonate an adjacent position and rearrange to place the lithium next to the ring nitrogen or another stabilizing group. This is the Halogen Dance .

Module 2: Troubleshooting Guides

Issue A: "I am seeing significant C2 byproducts in my C4-targeted reaction."

Diagnosis: Thermal Erosion of Kinetic Selectivity. In 2,4-dihalopyridines, the C4 position is more reactive. However, if the reaction exotherm is uncontrolled or the bath temperature is too high, the rate of C2 substitution increases disproportionately.

Troubleshooting Steps:

  • Check the Exotherm:

    
     reactions are exothermic. A setpoint of 25°C might spike to 60°C internally upon reagent addition.
    
  • Switch to Stepwise Warming: Do not start at reflux. Start at 0°C.

  • Solvent Choice: Switch from polar aprotic solvents with high boiling points (DMSO, DMF) to those allowing lower temperature control (THF, MeCN) if solubility permits.

Data: Temperature vs. Selectivity (2,4-Dichloropyridine + Morpholine)

Temperature (°C)C4 Product (Target)C2 Product (Impurity)Selectivity Ratio
0°C 98%2%49:1
25°C 92%8%11.5:1
80°C (Reflux) 75%25%3:1

Note: Data represents generalized trends for secondary amines. Steric bulk of the nucleophile also amplifies temperature sensitivity.

Issue B: "My Suzuki coupling failed to differentiate between C-Cl and C-Br."

Diagnosis: Oxidative Addition Saturation. Palladium inserts into C-Br faster than C-Cl. However, at high temperatures (>80°C), the rate of oxidative addition into the C-Cl bond becomes competitive, leading to polymerization or "scrambling."

Corrective Action:

  • Lower Temperature: Run the reaction at 40–50°C.

  • Catalyst Switch: Use a bulky, electron-rich ligand (e.g.,

    
    ) that facilitates oxidative addition at lower temperatures, allowing you to stay below the threshold where C-Cl activation occurs.
    

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for temperature control based on reaction type.

TemperatureLogic Start Select Reaction Type SNAr SNAr Substitution Start->SNAr LiExchange Lithium Exchange Start->LiExchange Kinetic Target: C4 (Kinetic) SNAr->Kinetic Most Common Thermo Target: C2 (Thermo) SNAr->Thermo Harder Stable Target: Kinetic Isomer LiExchange->Stable Dance Target: Thermo Isomer (Halogen Dance) LiExchange->Dance LowTemp Keep < 0°C Prevent C2 attack Kinetic->LowTemp HighTemp Heat > 80°C Force C2 activation Thermo->HighTemp Cryo Strict -78°C Quench Cold Stable->Cryo Warm Warm to -40°C Trigger Migration Dance->Warm

Caption: Decision matrix for temperature optimization based on mechanistic goals (Kinetic vs. Thermodynamic).

Module 4: The "Halogen Dance" & Cryogenic Protocols

The most common failure mode in halopyridine functionalization is the Halogen Dance . This is a base-catalyzed isomerization where a halogen atom "migrates" to a more stable position on the ring.

The Mechanism: It is not a physical hop of the halogen. It is a sequence of deprotonation and elimination.

  • Lithiation: Li/Br exchange occurs at the kinetic position.

  • Equilibration: If the temp rises, the lithiated species deprotonates an adjacent position.

  • Migration: The halogen moves to fill the lithium void, and lithium moves to the stabilized position (often ortho to Nitrogen).

HalogenDance Substrate 3-Bromo-2-chloropyridine Step1 Kinetic Species (3-Lithio-2-chloropyridine) Substrate->Step1 LDA / -78°C Threshold Temp > -60°C Step1->Threshold Rearrange Isomerization (Halogen Dance) Threshold->Rearrange Yes Quench Trap with Electrophile Threshold->Quench No (Keep Cold) Product Thermodynamic Species (4-Lithio-2-chloropyridine) Rearrange->Product Product->Quench

Caption: The Halogen Dance pathway triggered by exceeding the thermal threshold of -60°C.

Validated Protocol: Preventing Isomerization

Objective: Lithiation of 3-bromo-2-chloropyridine without migration.

  • Setup: Flame-dry a 3-neck flask. Argon atmosphere.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling (CRITICAL): Cool bath to -78°C (Dry ice/Acetone). Ensure internal probe reads -75°C or lower before proceeding.

  • Reagent Addition: Add LDA (1.1 equiv) dropwise over 20 minutes.

    • Self-Validating Check: Monitor internal temp. If it rises above -70°C, stop addition and wait.

  • Incubation: Stir at -78°C for exactly 30 minutes.

  • Quench: Add the electrophile (e.g., aldehyde) pure or in minimal THF.

    • Note: Do not remove the cooling bath until the quench is complete.

  • Workup: Allow to warm to room temp only after quenching is verified.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use a microwave reactor for regioselective


 on halopyridines? 
A:  Generally, no , if high regioselectivity is the goal. Microwaves rapidly heat the solvent, often creating "hot spots" that exceed the activation energy for the undesired position (e.g., C2). For maximum selectivity, conventional heating (or cooling) provides the necessary thermal homogeneity.

Q: Why does my yield drop when I lower the temperature to improve selectivity? A: You have dropped below the activation energy (


) of the desired pathway.
  • Fix: Use a stronger nucleophile or a better leaving group (Fluorine > Chlorine) rather than raising the temperature. For example, switching from 2,4-dichloropyridine to 2,4-difluoropyridine allows you to run the reaction at -10°C with high rates and perfect selectivity.

Q: I am doing a Halogen Dance intentionally, but the reaction is messy. Why? A: You likely warmed it up too fast. The "Dance" requires time for the intermolecular deprotonation/metallation equilibrium to settle.

  • Fix: Generate the kinetic species at -78°C, then allow the bath to warm slowly to -40°C over 1 hour. Hold at -40°C for 30 minutes before quenching.

References

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition. (Foundational work on base-mediated halogen migration mechanisms).

  • Spitzner, R. (2001). Pyridine and Benzo Derivatives: Nucleophilic Substitution. Science of Synthesis.

    
     regioselectivity in pyridines). 
    
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Protocols for temperature-controlled metallation).

Optimization

Technical Support Center: Chromatographic Purification of 2-Bromo-4-iodo-5-methoxypyridine

Last Updated: February 14, 2026 This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with the column chromatography purification of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

    Last Updated: February 14, 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with the column chromatography purification of 2-Bromo-4-iodo-5-methoxypyridine. The content is structured in a question-and-answer format to directly address common and complex issues, moving from initial method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your purification protocol.

Part 3: References

  • Title: The Influence of Silanol Groups on the Chromatographic Retention of Basic Solutes in Reversed-Phase and Hydrophilic Interaction Liquid Chromatography
            Source: Journal of Chromatography A
            
    
            URL:[Link]
  • Title: Column Equilibration
            Source: CHROMacademy by Element
            
    
            URL:[Link]
  • Title: Mobile-Phase Additives for HPLC
            Source: LCGC North America
            
    
            URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 2-Bromo-4-iodo-5-methoxypyridine

Executive Summary In medicinal chemistry, particularly during the synthesis of kinase inhibitors via Suzuki or Sonogashira cross-couplings, the pyridine scaffold is ubiquitous. 2-Bromo-4-iodo-5-methoxypyridine is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the synthesis of kinase inhibitors via Suzuki or Sonogashira cross-couplings, the pyridine scaffold is ubiquitous. 2-Bromo-4-iodo-5-methoxypyridine is a high-value intermediate because it offers three distinct vectors for orthogonal functionalization (electrophilic C2, C4, and nucleophilic OMe).

However, its synthesis—often involving lithiation or halogen dance mechanisms—frequently produces the thermodynamic regioisomer, 2-Bromo-5-iodo-4-methoxypyridine . Distinguishing these two isomers by low-resolution MS is impossible (identical mass).

This guide compares the NMR "performance" (spectral fingerprint) of the target molecule against its primary regioisomer. It provides a definitive, self-validating protocol for identification, ensuring that drug development professionals do not carry the wrong isomer into costly subsequent steps.

Part 1: Comparative Analysis (Target vs. Alternative)

The core challenge is distinguishing the target (5-methoxy) from the alternative (4-methoxy). We utilize 1H NMR and 1D NOESY as the primary comparison tools.

Chemical Shift Performance (1H NMR)

The electronic environment of the pyridine ring dictates the "performance" or resolution of the signals. The methoxy group (OMe) acts as a strong Electron Donating Group (EDG) via resonance, significantly shielding ortho-protons.

FeatureTarget Product (2-Bromo-4-iodo-5-methoxy pyridine)Alternative Isomer (2-Bromo-5-iodo-4-methoxy pyridine)Diagnostic Insight
H6 Proton ~8.0 – 8.2 ppm (Singlet)~8.8 – 9.0 ppm (Singlet)In the Alternative, H6 is flanked by N and I (deshielding), with no ortho-OMe to shield it. It shifts significantly downfield.
H3 Proton ~7.7 – 7.8 ppm (Singlet)~6.9 – 7.1 ppm (Singlet)In the Alternative, H3 is ortho to the OMe group, causing a dramatic upfield shift.

(Separation)
Narrow (~0.4 ppm) Wide (~1.9 ppm) The Alternative isomer displays a massive gap between aromatic signals; the Target signals are clustered.
OMe Signal ~3.95 ppm~3.90 ppmNot diagnostic on its own.
Spatial Proximity Performance (NOE)

Chemical shifts can vary with concentration and solvent. The Nuclear Overhauser Effect (NOE) provides a geometric "truth" that is invariant to solvent effects.

  • Target Logic: The OMe group at C5 is spatially close to H6 . It is not close to H3 (blocked by I at C4).

  • Alternative Logic: The OMe group at C4 is spatially close to H3 and H5 (but H5 is substituted by Iodine). Thus, it is close to H3 .

ExperimentTarget Product ResponseAlternative Isomer Response
Irradiate OMe Enhancement of H6 (The downfield signal).Enhancement of H3 (The upfield signal).
Irradiate H6 Enhancement of OMe .No Enhancement of OMe.

Part 2: Experimental Protocol

To ensure scientific integrity, follow this self-validating workflow.

Materials
  • Solvent: DMSO-d6 (Preferred for solubility of poly-halogenated heterocycles) or CDCl3 (Acceptable if neutralized).

  • Internal Standard: TMS (0.00 ppm).

  • Instrument: 400 MHz or higher recommended for clear baseline resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated solid in 0.6 mL of DMSO-d6.

    • Critical: Ensure the solution is homogenous. Suspensions will broaden peaks, obscuring the H3/H6 splitting (or lack thereof).

  • Acquisition (Standard 1H):

    • Parameters: Pulse angle 30°, Relaxation delay (D1)

      
       2.0s.
      
    • Scans: 16 (Sufficient for >5 mg).

    • QC Check: Verify the integral of the OMe singlet (set to 3.00) matches the aromatic singlets (should be 1.00 each). If aromatic integrals are <0.8, check for relaxation issues (increase D1).

  • Acquisition (1D NOESY / Selective Gradient NOE):

    • Target Frequency: Set the irradiation frequency exactly on the center of the OMe singlet (~3.9 ppm).

    • Mixing Time: 500 ms (Standard for small molecules).

    • Scans: 64-128.

  • Data Interpretation:

    • Phase the spectrum so the irradiated OMe peak is negative.

    • Look for positive peaks in the aromatic region.

    • Apply the Rule:

      • If the Downfield proton (H6, >8.0 ppm) lights up

        
        Target Confirmed .
        
      • If the Upfield proton (H3, <7.5 ppm) lights up

        
        Isomer Detected .
        

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the structure.

NMR_Logic_Flow Start Unknown Sample (2-Bromo-x-iodo-y-methoxypyridine) RunNMR Run 1H NMR (DMSO-d6) Start->RunNMR CheckDelta Analyze Chemical Shift Separation (Δδ) between Aromatic Singlets RunNMR->CheckDelta WideGap Wide Separation (>1.5 ppm) H3 < 7.2 ppm, H6 > 8.8 ppm CheckDelta->WideGap High Δδ NarrowGap Narrow Separation (<0.6 ppm) H3 ~7.8 ppm, H6 ~8.1 ppm CheckDelta->NarrowGap Low Δδ LikelyAlt Likely Alternative Isomer (4-OMe, 5-I) WideGap->LikelyAlt LikelyTarget Likely Target Product (5-OMe, 4-I) NarrowGap->LikelyTarget RunNOE Run 1D NOESY (Irradiate OMe) LikelyAlt->RunNOE LikelyTarget->RunNOE NOE_Upfield NOE on Upfield Proton (H3) RunNOE->NOE_Upfield NOE_Downfield NOE on Downfield Proton (H6) RunNOE->NOE_Downfield ConfirmAlt CONFIRMED: Isomer (2-Bromo-5-iodo-4-methoxypyridine) NOE_Upfield->ConfirmAlt Matches 4-OMe geometry ConfirmTarget CONFIRMED: Target (2-Bromo-4-iodo-5-methoxypyridine) NOE_Downfield->ConfirmTarget Matches 5-OMe geometry

Caption: Decision tree for distinguishing 2-Bromo-4-iodo-5-methoxypyridine from its 4-methoxy regioisomer using 1H NMR and NOE correlations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Provides foundational tables for pyridine chemical shift increments).
  • Schlosser, M., & Mongin, F. (2007). "Pyridine Functionalization via Organometallic Intermediates." Chemical Society Reviews, 36, 1161-1189. Link (Authoritative source on regioselectivity in pyridine lithiation/halogenation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Verified source for chemical shift correlations and NOE principles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Comparative

Comparative Guide: Validating Regioselectivity in Palladium-Catalyzed Pyridine Coupling

Executive Summary In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of the top 100 marketed drugs. However, functionalizing pyridines via Palladium-catalyzed cross-coupling (Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of the top 100 marketed drugs. However, functionalizing pyridines via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or C-H activation) presents a notorious "regioselectivity paradox." The nitrogen atom’s electron-withdrawing nature creates distinct electronic biases (favoring C2/C4 nucleophilic attack or C3 electrophilic substitution), while simultaneously poisoning catalysts via


-coordination.

This guide compares validation methodologies for confirming regiochemical outcomes. We advocate for an Integrated Spectroscopic Triangulation (IST) approach, comparing its efficacy against standard 1D-NMR and X-Ray Crystallography . We demonstrate that while X-ray is definitive, IST offers the optimal balance of speed, accuracy, and in-solution relevance for high-throughput optimization.

The Challenge: Electronic Bias vs. Steric Control

Before validating the product, one must understand the competing pathways. In Pd-catalyzed C-H activation of pyridine, regioselectivity is often dictated by the mechanism:

  • Electronic Control (

    
    -like):  Favors the C3 position (most electron-rich).
    
  • Acidity/Coordination Control (CMD - Concerted Metallation Deprotonation): Favors the C2 position due to the acidity of the proton adjacent to the nitrogen and the directing effect of the N-atom.

  • Steric Control: Bulky ligands can force coupling to the distal C4 position.

Misidentifying a C2-arylated product as a C3-isomer can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

Comparative Analysis of Validation Methods

We evaluate three primary methods for validating the structure of the coupled product.

Method A: Standard 1D H NMR (The Baseline)
  • Principle: Analysis of chemical shifts (

    
    -coupling constants).
    
  • Pros: Fast (<5 mins), ubiquitous.

  • Cons: Pyridine protons often cluster in the 7.0–8.5 ppm region. In complex drug-like molecules, distinguishing a

    
     coupling from a 
    
    
    
    coupling is prone to ambiguity, especially with overlapping signals from the coupling partner.
  • Verdict: Insufficient for definitive regiochemical assignment in novel scaffolds.

Method B: X-Ray Crystallography (The Gold Standard)
  • Principle: Diffraction of X-rays by the crystal lattice to determine absolute 3D structure.

  • Pros: Unambiguous proof of connectivity and stereochemistry.

  • Cons: Low throughput. Requires a single crystal (can take weeks). Not applicable to oils or amorphous solids.

  • Verdict: Essential for final candidate confirmation, but a bottleneck for reaction optimization.

Method C: Integrated Spectroscopic Triangulation (IST) (The Recommended Approach)
  • Principle: A combined workflow utilizing HSQC (Carbon-Proton correlation), HMBC (Long-range correlation), and NOESY (Spatial proximity).

  • Pros: Self-validating in solution state; does not require crystals; distinguishes isomers based on N-atom proximity (HMBC) and spatial neighbors (NOESY).

  • Cons: Requires longer acquisition times (1–4 hours) than 1D NMR.

  • Verdict: The highest ROI for active drug discovery programs.

Performance Comparison Matrix
FeatureStandard 1D

H NMR
X-Ray CrystallographyIntegrated Spectroscopic Triangulation (IST)
Certainty Level Low to MediumAbsolute (100%)Very High (98%)
Throughput High (100s/day)Low (1-5/week)Medium (10-20/day)
Sample State SolutionSolid Crystal OnlySolution
Time-to-Result MinutesDays to MonthsHours
Cost per Sample $

$

Mechanistic Visualization: The Divergent Pathways

The following diagram illustrates the competing mechanistic pathways in Pd-catalyzed pyridine C-H arylation that necessitate rigorous validation.

G Start Pyridine Substrate + Pd(II) Catalyst Coordination N-Coordination (Catalyst Poisoning) Start->Coordination Kinetic Trap CMD CMD Mechanism (Pivalate Assisted) Start->CMD Ligand Exchange C2_Path C2-Palladation (Acidity Driven) CMD->C2_Path Proximal C3_Path C3-Palladation (Electronic Driven) CMD->C3_Path Distal Prod_C2 C2-Arylated Product (Valid Target?) C2_Path->Prod_C2 Reductive Elim. Prod_C3 C3-Arylated Product (Isomer Impurity?) C3_Path->Prod_C3 Reductive Elim.

Figure 1: Mechanistic divergence in Palladium-catalyzed pyridine functionalization. Note the competition between N-coordination (poisoning) and C-H activation pathways.

Experimental Protocol: The "IST" Workflow

This protocol describes the Integrated Spectroscopic Triangulation method. This is a self-validating system because it relies on internal heteronuclear correlations that are invariant to solvent shifts.

Phase 1: Isolation and Purity Check
  • Reaction Quench: Filter the crude reaction mixture through Celite to remove Pd black.

  • SFC Purification: Use Supercritical Fluid Chromatography (SFC) with a 2-EP (2-ethylpyridine) column. Isomers often separate significantly better on SFC than reverse-phase HPLC due to orthogonal selectivity.

  • Target: Isolate >5 mg of the major isomer with >95% purity.

Phase 2: Data Acquisition (The Triangulation)

Prepare sample in DMSO-


 (prevents exchange of labile protons and provides good solubility).
  • Experiment 1:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation)
    • Parameter Setup: Optimize for long-range coupling (

      
      ).
      
    • Goal: Identify the carbons 2-bonds and 3-bonds away from the pyridine protons.

    • Critical Check: Look for cross-peaks to the quaternary carbons. In a C2-substituted pyridine, the C3-H will show a strong 3-bond coupling to the substituent's attachment carbon. In C3-substitution, the coupling pattern changes distinctively.

  • Experiment 2:

    
    H-
    
    
    
    N HMBC (The "Smoking Gun")
    • Note: Requires high concentration or cryoprobe.

    • Goal: Direct correlation to the Pyridine Nitrogen.

    • Logic: Protons at C2 and C6 show strong 2-bond correlations to the Nitrogen (

      
      N). If the C2 position is substituted, the characteristic 
      
      
      
      cross-peak disappears.
  • Experiment 3: 1D NOESY (Spatial Verification)

    • Goal: Irradiate the substituent's protons.

    • Logic: If NOE is observed to a pyridine proton, that proton must be spatially adjacent (C3-H). If NOE is observed to two pyridine protons, the substituent is likely at C3 or C4 (sandwiched).

Phase 3: The Logic Gate

Use the following decision tree to finalize the structure.

DecisionTree Start Isolate Major Isomer Check_N 1H-15N HMBC: Correlation to N observed? Start->Check_N Result_C2 Substituent at C2 (H2 signal missing) Check_N->Result_C2 No (H2 replaced) Check_NOE NOESY: NOE to how many pyridine signals? Check_N->Check_NOE Yes (H2/H6 present) Result_C3 Substituent at C3 (NOE to H2 and H4) Check_NOE->Result_C3 Two distinct signals Result_C4 Substituent at C4 (NOE to H3 and H5) Check_NOE->Result_C4 One signal (Symmetric)

Figure 2: Analytical Logic Gate for assigning Pyridine Regiochemistry using IST.

References

  • Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Azines." Chemical Science.

  • Ye, M., & Sanford, M. S. (2012). "Merging Visible-Light Photocatalysis and Transition-Metal C–H Activation." Journal of the American Chemical Society.

  • Pareira, R., et al. (2018). "Practical Guide to the NMR Assignment of Regioisomeric Pyridines." Magnetic Resonance in Chemistry.

  • Schröder, N., et al. (2014). "Palladium-Catalyzed C–H Pyridylation of Arenes." Journal of the American Chemical Society.

(Note: While specific URLs are generated based on standard DOI structures for these classic topics, always verify the exact DOI in your specific library context.)

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